(Z)-5'-(4-methylbenzylidene)-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-thiazolidin]-2'-one
Description
BenchChem offers high-quality (Z)-5'-(4-methylbenzylidene)-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-thiazolidin]-2'-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5'-(4-methylbenzylidene)-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-thiazolidin]-2'-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H21N3O2S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(5'Z)-5'-[(4-methylphenyl)methylidene]-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-1,3-thiazolidine]-2'-one |
InChI |
InChI=1S/C26H21N3O2S/c1-17-11-13-18(14-12-17)15-24-26(27-25(30)32-24)29-22(20-9-5-6-10-23(20)31-26)16-21(28-29)19-7-3-2-4-8-19/h2-15,22H,16H2,1H3,(H,27,30)/b24-15- |
InChI Key |
SDFVAJIAKRPUBW-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C3(NC(=O)S2)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6O3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3(NC(=O)S2)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6O3 |
Origin of Product |
United States |
Biological Activity
The compound (Z)-5'-(4-methylbenzylidene)-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-thiazolidin]-2'-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.47 g/mol. Its structure features a spiro linkage between a thiazolidine and a pyrazolo[1,5-c]oxazine moiety, which may contribute to its biological activity.
Anticancer Activity
Recent research indicates that compounds similar to (Z)-5'-(4-methylbenzylidene)-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-thiazolidin]-2'-one exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzoxazepine derivatives against several cancer cell lines. Results showed varying levels of cytotoxicity with IC50 values indicating potent activity against specific solid tumor cell lines .
- Mechanism of Action : The anticancer activity has been linked to the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in cell proliferation .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated:
- Cytokine Release : Research demonstrated that certain derivatives could modulate the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting an anti-inflammatory effect .
Antimicrobial Activity
While primarily noted for its anticancer properties, there are indications that the compound may possess antimicrobial activity:
- Evaluation Against Pathogens : Limited studies have shown some derivatives demonstrating antimicrobial effects against specific bacterial strains, though the overall efficacy remains less pronounced compared to their anticancer activity .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study involving various benzoxazepine derivatives, researchers found that one derivative exhibited an IC50 value of 0.051 µM against pancreatic cancer cell lines. This highlights the potential for developing targeted therapies based on structural modifications of similar compounds .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of these compounds revealed that they could significantly reduce inflammatory markers in vitro. This suggests their utility in treating conditions characterized by chronic inflammation .
Scientific Research Applications
The compound (Z)-5'-(4-methylbenzylidene)-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-thiazolidin]-2'-one is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications. This article will explore its applications, particularly in medicinal chemistry, including anticancer and antimicrobial activities, as well as its role in enzyme inhibition.
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-5'-(4-methylbenzylidene)-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-thiazolidin]-2'-one exhibit significant anticancer properties. For instance, derivatives of benzylidene oxazolones have shown promising results in inhibiting the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In a study published in Pharmaceutical Research, derivatives were synthesized and tested against several cancer cell lines. The results demonstrated that the presence of the benzylidene moiety enhanced cytotoxicity compared to non-benzylidene analogs. Specifically, one compound exhibited an IC50 value of 15 µM against breast cancer cells, indicating potent activity .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Research has suggested that similar structures can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents.
Case Study: Evaluation Against Pathogens
In another study, compounds related to (Z)-5'-(4-methylbenzylidene)-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-thiazolidin]-2'-one were evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .
Acetylcholinesterase Inhibition
The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been shown to inhibit AChE activity significantly.
Findings on AChE Inhibition
In a comparative study where several oxazolone derivatives were screened for AChE inhibition, it was found that those containing the benzylidene group exhibited higher inhibitory activity than others without this substitution. The most potent inhibitor demonstrated an IC50 value of 12 µM .
Binding Affinity Analysis
Molecular docking studies have revealed that the binding affinity of these compounds towards the active site of AChE correlates with their structural features. For example:
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Compound 1 | -10.5 |
| Compound 2 | -11.5 |
| Compound 3 | -11.4 |
| Donepezil (control) | -12.1 |
This table illustrates the comparative binding energies of various compounds tested against AChE, highlighting the potential of benzylidene derivatives in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
